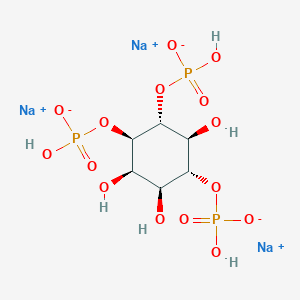

D-mio-inositol-1,4,6-trifosfato, sal de sodio

Descripción general

Descripción

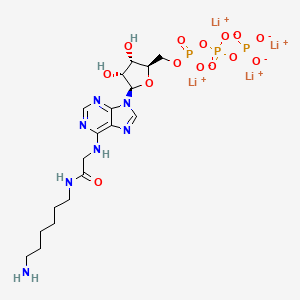

D-myo-Inositol-1,4,6-phosphate (Ins(1,4,6)-P3) is a member of the inositol phosphate (InsP) family that play critical roles as small, soluble second messengers in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)-P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Binding of Ins(1,4,5)-P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium. Ins(1,4,6)-P3 (tested as the meso compound) is 9-fold less potent than Ins(1,4,5)-P3 at initiating Ca2+ release when injected into Xenopus oocytes.

Aplicaciones Científicas De Investigación

Señalización Celular y Comunicación

El D-mio-inositol-1,4,6-trifosfato (sal de sodio) juega un papel fundamental como segundo mensajero en las vías de señalización celular . Está involucrado en la transmisión de señales de hormonas, neurotransmisores y otros estímulos que no pueden atravesar la membrana celular. Este compuesto ayuda en la regulación de los niveles de calcio intracelular, lo cual es crucial para varias funciones celulares como la contracción muscular, la expresión genética y la liberación de neurotransmisores.

Farmacología

En la investigación farmacológica, el D-mio-inositol-1,4,6-trifosfato se utiliza para explorar las interacciones farmacológicas a nivel celular . Ayuda en el descubrimiento de nuevos fármacos que pueden dirigirse a vías de señalización específicas. Los investigadores pueden investigar los efectos de los productos farmacéuticos en la señalización celular y potencialmente desarrollar medicamentos con menos efectos secundarios.

Biología Molecular

Este compuesto es esencial en la biología molecular para estudiar la expresión genética y la síntesis de proteínas . Sirve como una herramienta para sondear los intrincados mecanismos de la regulación celular y el impacto de diversas moléculas biológicas en la función celular.

Mecanismo De Acción

Target of Action

The primary target of D-myo-Inositol-1,4,6-triphosphate, sodium salt is the Inositol 1,4,5-trisphosphate receptor . This receptor contains a calcium channel domain . The compound binds to this receptor and plays a crucial role in intracellular calcium signaling .

Mode of Action

D-myo-Inositol-1,4,6-triphosphate, sodium salt interacts with its target by binding to the Inositol 1,4,5-trisphosphate receptor . This binding results in the opening of the calcium channels .

Biochemical Pathways

The compound is involved in the phospholipase C (PLC) signaling pathway . It is produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . The compound’s action affects the intracellular calcium levels, which in turn can influence various downstream cellular processes .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The binding of D-myo-Inositol-1,4,6-triphosphate, sodium salt to the Inositol 1,4,5-trisphosphate receptor leads to an increase in intracellular calcium . This can have various molecular and cellular effects, depending on the specific cellular context.

Action Environment

The action, efficacy, and stability of D-myo-Inositol-1,4,6-triphosphate, sodium salt can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.

Análisis Bioquímico

Biochemical Properties

D-myo-Inositol-1,4,6-triphosphate, sodium salt, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in cellular signaling pathways. One of its primary interactions is with phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates and diacylglycerol. D-myo-Inositol-1,4,6-triphosphate, sodium salt, acts as a second messenger, facilitating the release of calcium ions from intracellular stores .

Cellular Effects

D-myo-Inositol-1,4,6-triphosphate, sodium salt, influences various cellular processes. It plays a significant role in cell signaling pathways, particularly in the mobilization of calcium ions. This compound binds to its receptor on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels . This rise in calcium concentration can affect gene expression, cellular metabolism, and other cellular functions.

Molecular Mechanism

The molecular mechanism of D-myo-Inositol-1,4,6-triphosphate, sodium salt, involves its role as a second messenger. Upon binding to its receptor on the endoplasmic reticulum, it triggers the release of calcium ions into the cytoplasm. This increase in calcium concentration activates various calcium-dependent enzymes and proteins, leading to changes in cellular activities. The binding interactions with biomolecules and the subsequent enzyme activation or inhibition are crucial for its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-myo-Inositol-1,4,6-triphosphate, sodium salt, can change over time. The stability and degradation of this compound are essential factors to consider. It has been observed that D-myo-Inositol-1,4,6-triphosphate, sodium salt, remains stable when stored at -20°C and can be reconstituted for use in experiments . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing consistent results in calcium mobilization and signaling pathways.

Dosage Effects in Animal Models

The effects of D-myo-Inositol-1,4,6-triphosphate, sodium salt, vary with different dosages in animal models. At lower doses, it effectively mobilizes calcium ions without causing adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in cellular signaling and metabolism . It is crucial to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

D-myo-Inositol-1,4,6-triphosphate, sodium salt, is involved in metabolic pathways related to inositol phosphates. It interacts with enzymes such as phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates. This interaction is vital for the regulation of calcium levels and other cellular processes .

Transport and Distribution

Within cells and tissues, D-myo-Inositol-1,4,6-triphosphate, sodium salt, is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target areas, facilitating its role in cellular signaling .

Subcellular Localization

D-myo-Inositol-1,4,6-triphosphate, sodium salt, is primarily localized in the endoplasmic reticulum, where it binds to its receptor to initiate calcium release. This subcellular localization is crucial for its function as a second messenger in calcium signaling pathways . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its activity and function.

Propiedades

IUPAC Name |

trisodium;[(1R,2R,3S,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3-,4+,5+,6+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCVTWVBDIPWPZ-PNURKVFDSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na3O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

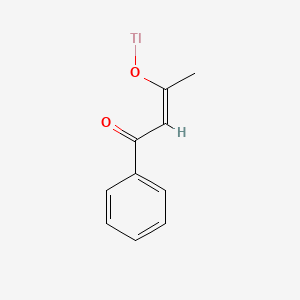

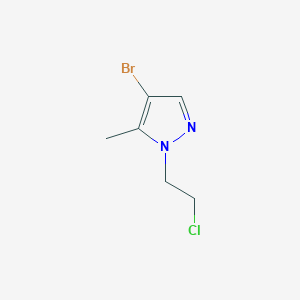

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

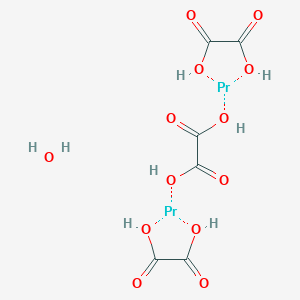

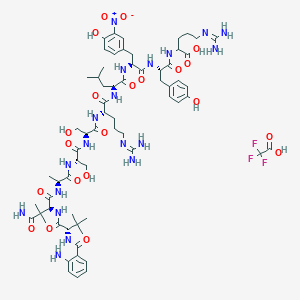

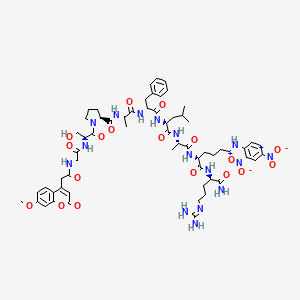

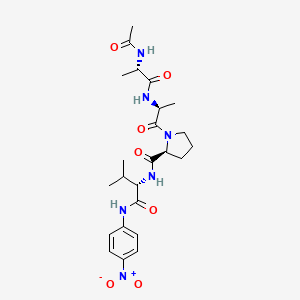

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)

![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)

![(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B1516153.png)

![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1516159.png)